molecular formula C19H15ClFN5O2S B2599348 2-((5-(2-(1H-benzo[d]imidazol-2-yl)ethyl)-1,3,4-oxadiazol-2-yl)thio)-N-(3-chloro-4-fluorophenyl)acetamide CAS No. 1226446-26-9

2-((5-(2-(1H-benzo[d]imidazol-2-yl)ethyl)-1,3,4-oxadiazol-2-yl)thio)-N-(3-chloro-4-fluorophenyl)acetamide

Cat. No.: B2599348
CAS No.: 1226446-26-9
M. Wt: 431.87
InChI Key: ALTGPFOTRYVWGB-UHFFFAOYSA-N
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Description

The compound contains several functional groups, including a benzimidazole, an oxadiazole, a thioether, and an acetamide group. Benzimidazoles are heterocyclic aromatic organic compounds that are important in a variety of biological activities . Oxadiazoles are another class of heterocyclic compounds that have been found to possess a wide range of pharmacological properties .


Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of several heterocyclic rings. The benzimidazole and oxadiazole rings are aromatic and planar, which could contribute to the overall stability of the molecule .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the various functional groups. For instance, the acetamide group might undergo hydrolysis to yield an amine and a carboxylic acid .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the polar acetamide group could enhance its solubility in polar solvents .

Scientific Research Applications

Antibacterial Agents

The synthesis of derivatives of 2-[(5-aryl-1,3,4-oxadiazol-2-yl)thio]-N-(2-phenyl-1,8-naphthyridin-3-yl)acetamides, including structures similar to the chemical compound , has shown significant antibacterial activity. These compounds were synthesized from a common intermediate and tested for their effectiveness against various bacterial strains, demonstrating notable antibacterial properties (Ramalingam, Ramesh, & Sreenivasulu, 2019).

Antimicrobial Activity

A study on the synthesis and antimicrobial activity of some 2-(benzo[d]oxazol/benzo[d]imidazol-2-ylthio)-N-(9H-fluoren-9-yl)acetamide derivatives found that these compounds exhibit significant activity against a range of microbial species. This research provides evidence of the potential for similar compounds to be used in the development of new antimicrobial agents (Turan-Zitouni et al., 2007).

Antioxidant Activities

Novel 1,3,4-oxadiazole and imine-containing 1H-benzimidazoles have been synthesized and evaluated for their antioxidant properties. These compounds, including structures akin to the specified chemical, were tested in vitro for their ability to inhibit lipid peroxidation and ethoxyresorufin O-deethylase (EROD) activity, showing good antioxidant activities and potential for therapeutic use (Alp et al., 2015).

Corrosion Inhibition

Research on the corrosion inhibition properties of benzimidazole bearing 1, 3, 4-oxadiazoles for mild steel in sulfuric acid highlights the potential application of these compounds in protecting metals from corrosion. The study found that the synthesized compounds effectively inhibited corrosion, with their efficacy confirmed through various analytical and computational methods (Ammal, Prajila, & Joseph, 2018).

Mechanism of Action

The mechanism of action would depend on the intended use of the compound. For instance, many benzimidazole derivatives are known to have antimicrobial activity, potentially due to their ability to bind to the beta-tubulin of parasites, inhibiting their growth .

Future Directions

Future research could focus on exploring the biological activities of this compound, given the known activities of benzimidazole and oxadiazole derivatives . Additionally, modifications could be made to the structure to enhance its activity or alter its properties.

Properties

IUPAC Name

2-[[5-[2-(1H-benzimidazol-2-yl)ethyl]-1,3,4-oxadiazol-2-yl]sulfanyl]-N-(3-chloro-4-fluorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15ClFN5O2S/c20-12-9-11(5-6-13(12)21)22-17(27)10-29-19-26-25-18(28-19)8-7-16-23-14-3-1-2-4-15(14)24-16/h1-6,9H,7-8,10H2,(H,22,27)(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALTGPFOTRYVWGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)CCC3=NN=C(O3)SCC(=O)NC4=CC(=C(C=C4)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15ClFN5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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